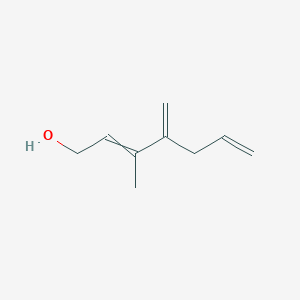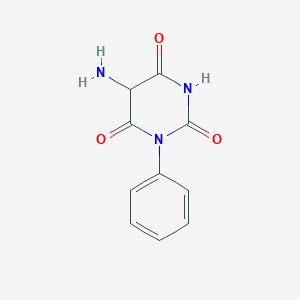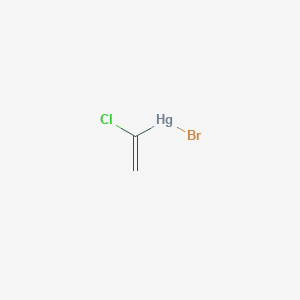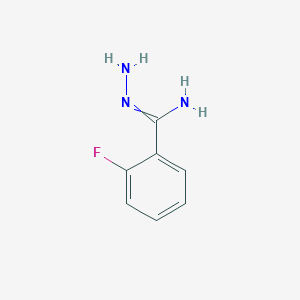![molecular formula C16H13NO3 B14560058 (4E)-4-[(2-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione CAS No. 61756-05-6](/img/structure/B14560058.png)
(4E)-4-[(2-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-[(2-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione is an organic compound with a complex structure that includes both imine and diketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(2-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione typically involves the condensation of 2-hydroxybenzaldehyde with 1-phenyl-1,3-butanedione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(2-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(4E)-4-[(2-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4E)-4-[(2-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The diketone moiety can chelate metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(4E)-4-[(2-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione: shares similarities with other Schiff bases and diketones, such as:
Uniqueness
- Unique Structural Features : The combination of imine and diketone groups in a single molecule provides unique reactivity and potential applications.
- Distinct Biological Activities : The compound’s specific interactions with biological targets can lead to unique therapeutic effects compared to other similar compounds .
Properties
CAS No. |
61756-05-6 |
|---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
4-(2-hydroxyphenyl)imino-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C16H13NO3/c18-13(10-16(20)12-6-2-1-3-7-12)11-17-14-8-4-5-9-15(14)19/h1-9,11,19H,10H2 |
InChI Key |
ZVNSCWJYMGVXRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C=NC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


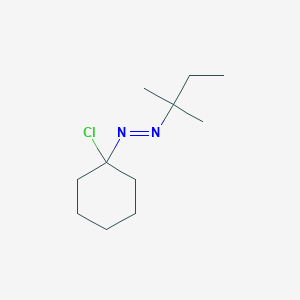
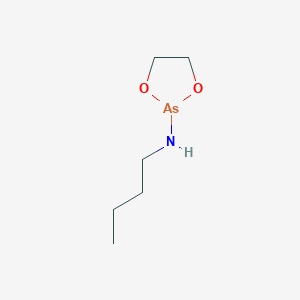
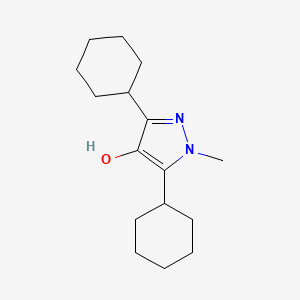
![N-[Bis(aminooxy)phosphoryl]formamide](/img/structure/B14559991.png)
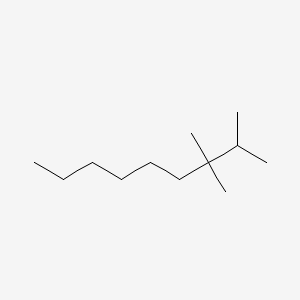
![4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline](/img/structure/B14560009.png)
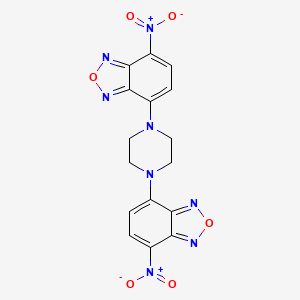
![Benzene, [[(2,2-dimethylpropyl)thio]methyl]-](/img/structure/B14560025.png)
![4-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)oxy]-2-hydroxybenzoic acid](/img/structure/B14560030.png)
![(2S)-2-[(2-Aminoethyl)sulfanyl]-4-methylpentanoic acid](/img/structure/B14560041.png)
